molecular formula C18H21N3O3 B11007039 4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide

4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide

Cat. No.: B11007039
M. Wt: 327.4 g/mol
InChI Key: WLEIQHJLZJUPIB-UHFFFAOYSA-N
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Description

4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide is a complex organic compound that features a pyrrole ring, a tetrahydropyran ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.

    Acetylation: The tetrahydropyran ring is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Benzamide: The final step involves coupling the acetylated tetrahydropyran with benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • **4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride
  • **4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride

Uniqueness

4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide is unique due to the combination of its pyrrole and tetrahydropyran rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C18H21N3O3/c19-17(23)14-3-5-15(6-4-14)20-16(22)13-18(7-11-24-12-8-18)21-9-1-2-10-21/h1-6,9-10H,7-8,11-13H2,(H2,19,23)(H,20,22)

InChI Key

WLEIQHJLZJUPIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=C(C=C2)C(=O)N)N3C=CC=C3

Origin of Product

United States

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